molecular formula C19H20N2O3S2 B2360857 4-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide CAS No. 886921-79-5

4-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2360857
CAS No.: 886921-79-5
M. Wt: 388.5
InChI Key: ALMAPSDBVBQTFU-UHFFFAOYSA-N
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Description

4-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound features a benzamide core substituted with an ethylsulfonyl group and an isopropylbenzo[d]thiazol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic synthesis. One common approach begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the isopropyl group. The ethylsulfonyl group is then added through sulfonation reactions. The final step involves the formation of the benzamide linkage through amide bond formation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds .

Scientific Research Applications

4-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit HIV-1 reverse transcriptase with high specificity and potency highlights its potential as a therapeutic agent .

Properties

IUPAC Name

4-ethylsulfonyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-4-26(23,24)15-8-5-13(6-9-15)18(22)21-19-20-16-10-7-14(12(2)3)11-17(16)25-19/h5-12H,4H2,1-3H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMAPSDBVBQTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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